1,2,3,4-Tetrahydroisoquinolin-6-ol
Overview
Description
1,2,3,4-Tetrahydroisoquinolin-6-ol is a chemical compound belonging to the class of isoquinoline alkaloids. These compounds are known for their diverse biological activities and are widely distributed in nature. The structure of this compound consists of a tetrahydroisoquinoline core with a hydroxyl group at the sixth position.
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroisoquinolin-6-ol (THIQ) is a secondary amine with the chemical formula C9H11NO . It is an important structural motif of various natural products and therapeutic lead compounds . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
It is known that thiq based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Result of Action
It is known that thiq based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydroisoquinolin-6-ol has been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . It is used in the preparation of androgen receptor modulators (SARMs) as well as steroidmimetic and chimeric microtubule disruptors .
Cellular Effects
It is known that it exerts diverse biological activities against various infective pathogens and neurodegenerative disorders .
Molecular Mechanism
It is known that it exerts diverse biological activities against various infective pathogens and neurodegenerative disorders .
Temporal Effects in Laboratory Settings
It is known that it exerts diverse biological activities against various infective pathogens and neurodegenerative disorders .
Dosage Effects in Animal Models
It is known that it exerts diverse biological activities against various infective pathogens and neurodegenerative disorders .
Metabolic Pathways
It is known that it exerts diverse biological activities against various infective pathogens and neurodegenerative disorders .
Transport and Distribution
It is known that it exerts diverse biological activities against various infective pathogens and neurodegenerative disorders .
Subcellular Localization
It is known that it exerts diverse biological activities against various infective pathogens and neurodegenerative disorders .
Preparation Methods
The synthesis of 1,2,3,4-Tetrahydroisoquinolin-6-ol can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives using a dehydrating agent such as phosphorus oxychloride . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1,2,3,4-Tetrahydroisoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the sixth position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Cyclization: The compound can participate in cyclization reactions to form more complex polycyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinolin-6-ol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and natural product analogs.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to neurotransmitters.
Medicine: It has potential therapeutic applications in the treatment of neurodegenerative disorders and infectious diseases.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinolin-6-ol can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: Lacks the hydroxyl group at the sixth position, resulting in different chemical reactivity and biological activity.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Contains a carboxyl group at the third position, which influences its solubility and interaction with biological targets.
Isoquinoline: The fully aromatic parent compound, which has different electronic properties and reactivity compared to the tetrahydro derivatives.
The presence of the hydroxyl group in this compound makes it unique, as it can participate in hydrogen bonding and other interactions that influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-2-1-8-6-10-4-3-7(8)5-9/h1-2,5,10-11H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMZIFSYPJICCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162711 | |
Record name | 6-Isoquinolinol, 1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14446-24-3 | |
Record name | 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14446-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Isoquinolinol, 1,2,3,4-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014446243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Isoquinolinol, 1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80162711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydroisoquinolin-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,3,4-Tetrahydro-6-isoquinolinol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WR7DU65P7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1,2,3,4-Tetrahydroisoquinolin-6-ol derivatives influence their activity on β-adrenoceptors?
A: Research indicates that the position and type of substituents on the this compound scaffold significantly impact its activity on different β-adrenoceptor subtypes []. For instance, while the parent compound Trimetoquinol (TMQ) acts as a non-selective β-adrenoceptor agonist, introducing 3',5'-diiodo substituents on the benzyl ring leads to selectivity towards the β3-adrenoceptor []. Further modifications, particularly halogen substitutions on the tetrahydroisoquinoline ring, were found to reduce either the potency or intrinsic activity on the β3-adrenoceptor []. These findings highlight the importance of structure-activity relationship studies in designing selective β3-adrenoceptor agonists.
Q2: Can this compound derivatives act on targets other than β-adrenoceptors?
A: Yes, research suggests that this compound derivatives can interact with various targets []. A study exploring the scaffold's steroidomimetic properties found that certain derivatives exhibited activity against the Estrogen Receptor-related Receptor α (ERRα), glucagon-like peptide 1 secretion, the calcitonin gene-related peptide receptor, and the metabotropic glutamate receptor 2 []. This suggests that the this compound core possesses a versatile pharmacophore that can be further optimized for selectivity towards a range of therapeutic targets.
Q3: How effective are this compound derivatives in inhibiting the enzyme 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1)?
A: Research indicates that certain this compound derivatives show promising activity against 17β-HSD1, a key enzyme in estrogen biosynthesis and a potential target for hormone-dependent cancers []. Notably, the derivative 2-(4-chlorophenyl)-4-isopropyl-1,2,3,4-tetrahydroisoquinolin-6-ol displayed an IC50 value of 336 nM in inhibiting 17β-HSD1 activity []. This finding highlights the potential of this scaffold for development as an inhibitor of steroidogenic enzymes for therapeutic applications.
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